Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS No.: 30740-96-6

Cat. No.: VC3809319

Molecular Formula: C13H18ClNO4

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30740-96-6 |

|---|---|

| Molecular Formula | C13H18ClNO4 |

| Molecular Weight | 287.74 g/mol |

| IUPAC Name | methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO4.ClH/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2;/h5-6,10,14H,4,7H2,1-3H3;1H |

| Standard InChI Key | ZSBSOZGGWBVSAN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl |

| Canonical SMILES | COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

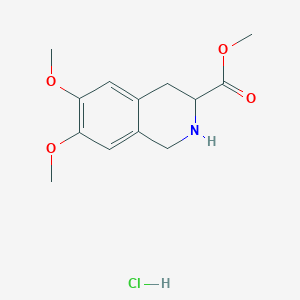

The compound has the molecular formula C₁₃H₁₈ClNO₄ and a molecular weight of 287.74 g/mol . Its IUPAC name is methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, reflecting a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a methyl ester at position 3, and a hydrochloride salt (Figure 1) .

Key Structural Features:

-

Tetrahydroisoquinoline backbone: Confers rigidity and planar aromaticity.

-

Methoxy groups: Enhance lipid solubility and influence receptor binding.

-

Methyl ester: Improves bioavailability and metabolic stability.

-

Hydrochloride salt: Increases aqueous solubility for pharmacological studies .

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | Not reported (analogs: 117–119°C) | |

| Density | 1.034±0.06 g/cm³ | |

| Solubility | Chloroform, Ethanol | |

| Storage Conditions | -20°C, hygroscopic |

Synthesis and Structural Modification

Synthetic Routes

The compound is synthesized via Pomeranz–Fritsch–Bobbitt cyclization, a classic method for tetrahydroisoquinolines. Key steps include:

-

Amide formation: Homoveratrylamine reacts with lactic acid to form an intermediate amide .

-

Cyclization: Treatment with POCl₃ and NaBH₄ induces ring closure .

-

Salt formation: Hydrochloride salt preparation to enhance stability .

Stereochemical Considerations

X-ray crystallography reveals that racemic lactic acid yields enantiomers (RR and SS) packed in a single crystal . The R configuration at position 1 is critical for interactions with ABC transporters like P-glycoprotein (P-gp) .

Pharmacological Activity

Multidrug Resistance (MDR) Reversal

The compound inhibits P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter overexpressed in cancer cells .

-

Mechanism: Competes with chemotherapeutic agents (e.g., doxorubicin) for P-gp binding, restoring drug sensitivity .

-

Selectivity: Demonstrates 10-fold higher affinity for P-gp over MRP1 or BCRP transporters .

Anticancer Activity

In dimethylhydrazine (DMH)-induced colorectal cancer (CRC) models:

-

Dose-dependent inhibition: 25 mg/kg reduces tumor volume by 62% .

-

Pathway modulation: Suppresses IL-6/JAK2/STAT3 signaling, downregulating oncogenic proteins (p-JAK2: ↓58%, p-STAT3: ↓64%) .

-

Metabolomic effects: Restores perturbed serum metabolites (e.g., lactate, glucose) via ¹H NMR profiling .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.21 (m, 1H, CH), 7.12 (s, 1H, ArH) .

X-ray Crystallography

Crystal packing (space group P2₁2₁2₁) confirms the R configuration at position 1 and intramolecular H-bonding between the ester carbonyl and adjacent NH group .

Applications and Industrial Relevance

Research Applications

-

MDR reversal studies: Used as a reference compound to evaluate P-gp inhibitors .

-

Cancer biology: Models IL-6/JAK2/STAT3 pathway inhibition in CRC .

-

Neuropharmacology: Scaffold for MAO-A inhibitor development .

Comparative Analysis with Analogues

| Compound | Key Differences | Activity Profile |

|---|---|---|

| 6,7-Dimethoxy-1-methyl-THIQ | Lacks ester group | MAO-A selectivity (IC₅₀: 1.5 µM) |

| Methyl 6,7-dimethoxy-THIQ-1-carboxylate | Ester at position 1 | Reduced P-gp affinity |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume